molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline

Cat. No.: B588467
CAS No.: 147057-17-8
M. Wt: 198.229
InChI Key: AIVZGAFWTJXPMX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a heterocyclic aromatic amine that has been identified as a mutagenic compound. It is commonly found in cooked foods, particularly those subjected to high temperatures, such as grilled or fried meats. This compound is of significant interest due to its potential carcinogenic properties and its role in food safety and toxicology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline typically involves the reaction of 6-amino-3-methylquinoxaline with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization to form the imidazoquinoxaline ring structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-pressure reactors and continuous flow systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and imidazoquinoxalines, which can have different biological activities and properties .

Scientific Research Applications

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts that cause mutations. These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is unique due to its specific structure and the particular conditions under which it forms. Its distinct metabolic pathways and the specific DNA adducts it forms differentiate it from other similar compounds .

Properties

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZGAFWTJXPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C3=C1N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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